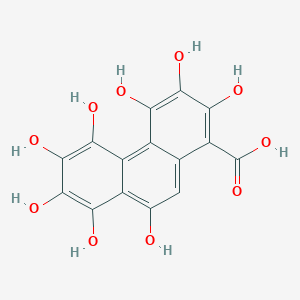
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid is a complex organic compound characterized by its phenanthrene backbone with multiple hydroxyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the hydroxylation of phenanthrene derivatives, followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired hydroxylation and carboxylation.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-pressure systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Phenanthrene: The parent compound with a similar backbone but lacking hydroxyl and carboxylic acid groups.
Hydroxyphenanthrenes: Compounds with fewer hydroxyl groups compared to 2,3,4,5,6,7,8,9-Octahydroxyphenanthrene-1-carboxylic acid.
Carboxyphenanthrenes: Compounds with carboxylic acid groups but fewer hydroxyl groups.
Uniqueness: this compound is unique due to its high degree of hydroxylation and the presence of a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
108738-08-5 |
|---|---|
Molecular Formula |
C15H10O10 |
Molecular Weight |
350.23 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydroxyphenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O10/c16-3-1-2-4(8(17)12(21)9(18)5(2)15(24)25)7-6(3)10(19)13(22)14(23)11(7)20/h1,16-23H,(H,24,25) |
InChI Key |
WXJOPJHQHNWRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C3C(=C1O)C(=C(C(=C3O)O)O)O)C(=C(C(=C2C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















